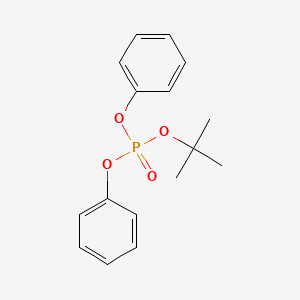

Tert-butyl diphenyl phosphate

Description

Contextualizing Organophosphate Esters within Current Chemical Landscapes

Organophosphate esters (OPEs) represent a broad class of synthetic chemicals extensively used as flame retardants, plasticizers, and additives in a variety of industrial and consumer products, including electronics, construction materials, and textiles. mdpi.comtandfonline.com The global use of OPEs has seen a substantial increase, partly due to the phasing out of polybrominated diphenyl ethers (PBDEs) over environmental and health concerns. tandfonline.comresearchgate.net OPEs can be categorized into chlorinated and non-chlorinated types, with the former being noted for their persistence in the environment. mdpi.com

These compounds are now pervasive in various environmental compartments and are increasingly the subject of research to understand their behavior, fate, and potential impacts. mdpi.combohrium.com Their application as both flame retardants and plasticizers makes them integral to the formulation of numerous materials where properties like fire resistance and flexibility are critical. tandfonline.combohrium.com

Historical Trajectory and Rationale for Tert-butyl Diphenyl Phosphate (B84403) Development and Application

The development and application of tert-butyl diphenyl phosphate are closely linked to the search for more effective and stable material additives. It is considered a new generation, halogen-free organophosphorus flame retardant with excellent thermal and hydrolytic stability. chemyr.commade-in-china.com

The phasing out of polybrominated diphenyl ethers (PBDEs) due to their persistence and bioaccumulative properties created a demand for alternative flame retardants. researchgate.netnih.govresearchgate.net Organophosphate esters, including tBPDP, emerged as primary substitutes. nih.govresearchgate.net This shift was driven by the need for flame retardants that could meet stringent fire safety standards while presenting a different environmental and toxicological profile. acs.org Research indicates that some OPEs, such as tBPDP, were found to be more detrimental in certain biological assays than the PBDEs they replaced, highlighting the complexity of substituting chemical compounds. nih.govresearchgate.net

This compound's utility stems from its dual functionality as both a flame retardant and a plasticizer, making it a valuable component in various engineered materials and industrial fluids. industrialchemicals.gov.ausinobiochemistry.com

As a flame retardant, tBPDP is incorporated into a wide array of polymeric systems to enhance their fire resistance. biosynth.comindustrialchemicals.gov.ausinobiochemistry.com Its high thermal stability makes it particularly suitable for engineering plastics. made-in-china.comsinobiochemistry.com The mechanism of flame retardancy in polymers containing organic phosphates is a subject of ongoing research, with studies suggesting that the efficiency of a flame retardant is not solely dependent on its phosphorus content but also on its dynamics and intermolecular interactions within the polymer matrix. researchgate.net For instance, research on 2,4-di-tert-butylphenyl diphenyl phosphate (DDP), a related compound, has shown that its slower diffusion at room temperature and suppressed char formation contribute to its effectiveness as a flame retardant. researchgate.net

Table 1: Applications of this compound as a Flame Retardant

| Polymer System | Application Details |

| Polyvinyl Chloride (PVC) | Utilized for its flame retardant and plasticizing properties. chemyr.comsinobiochemistry.comservice.gov.uk |

| Polycarbonate (PC) / Acrylonitrile Butadiene Styrene (ABS) Alloys | Improves flame retardancy and melting performance. chemyr.comsinobiochemistry.com |

| Polyphenylene Oxide (PPO) | Compatible and effective in enhancing fire resistance. chemyr.comsinobiochemistry.com |

| Polyurethane | Used as an additive in polyurethane foams and coatings. industrialchemicals.gov.auservice.gov.uk |

| Cellulose Resins | Incorporated to impart flame retardancy. chemyr.comsinobiochemistry.com |

| Epoxy Resins | Added to enhance fire resistance in various applications. chemyr.commade-in-china.comsinobiochemistry.com |

| Polyester Fiber | Used in textile applications to meet flammability standards. chemyr.commade-in-china.com |

| Synthetic Rubber | Improves the flame retardant properties of rubber compounds. chemyr.commade-in-china.comsinobiochemistry.com |

In addition to its flame retardant capabilities, tBPDP also functions as an efficient plasticizer, improving the flexibility and processing characteristics of materials. chemyr.comindustrialchemicals.gov.ausinobiochemistry.com This dual role allows for a balance between flame retardancy and the desired physical properties of the final product. sinobiochemistry.com It is particularly effective in PVC, where it contributes to both fire safety and material workability. chemyr.comsinobiochemistry.com Its use as a plasticizer is also noted in cosmetic applications such as nail polish. industrialchemicals.gov.au

Alkylated triaryl phosphate esters, including tert-butylated variants, are utilized as fire-resistant hydraulic fluids and lubricant additives. scribd.comgoogle.com These fluids are crucial in applications where there is a high risk of fire, such as in power generation and aviation. service.gov.ukfyrquel.com Phosphate esters offer advantages over mineral oils due to their high auto-ignition temperatures and good lubricity. scribd.com The formulation of these fluids aims to maximize resistance to oxidative, thermal, and hydrolytic degradation while minimizing volatility, which is beneficial for high-temperature applications. google.com

Table 2: Properties of a Commercial this compound Product

| Property | Value |

| Appearance | Colorless or light yellow liquid chemyr.com |

| Phosphorus Content | 8.1 - 9.5% chemyr.comsinobiochemistry.com |

| Specific Gravity (20-25°C) | 1.15 - 1.187 g/cm³ chemyr.comsinobiochemistry.comservice.gov.uk |

| Viscosity (25-38°C) | 65 - 100 cSt chemyr.comsinobiochemistry.com |

| Flash Point | 224 °C chemyr.com |

| Boiling Point | 245-260 °C chemyr.com |

| Acid Value (mgKOH/g) | 0.1 MAX chemyr.comsinobiochemistry.com |

| Water Solubility | 3.2 mg/L (for the commercial mixture) service.gov.uk |

Principal Functional Applications in Engineered Materials and Industrial Processes

Function as a Plasticizing Agent in Material Composites

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, spanning environmental science, materials chemistry, and molecular biology. Research into this compound is significant not only for understanding its direct applications and environmental presence but also for its role as a representative of the broader class of organophosphate esters, many of which were introduced as replacements for polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.netnih.gov

Scope of Research

Academic research on this compound encompasses several key areas:

Environmental Fate and Biodegradation: Extensive research has been conducted to understand the environmental persistence and degradation of BPDP. Studies using microcosms with sediment and water from various ecosystems have examined its mineralization. nih.gov In one study, over 37% of BPDP was mineralized after eight weeks in an ecosystem with chronic exposure to agricultural chemicals, whereas only 1.7% degraded in samples from an uncontaminated site. nih.gov The degradation process has been shown to yield products such as phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.govepa.gov Research indicates that BPDP is not considered persistent or bioaccumulative. service.gov.ukindustrialchemicals.gov.au The half-life of BPDP in pond water is rapid, at approximately 0.5 days, while in bottom sediments, it is significantly longer, around 39 days. oup.com

Flame Retardancy Mechanisms: A significant area of inquiry is the mechanism by which BPDP imparts flame retardancy. Comparative studies with other organophosphate flame retardants, such as triphenyl phosphate (TPP), are common. researchgate.net Research using dynamic secondary ion mass spectrometry and molecular dynamics simulations has revealed insights into its function. researchgate.net For instance, one study found that a related compound, 2,4-di-tert-butylphenyl diphenyl phosphate (DDP), has slower diffusion at low temperatures compared to TPP but comparable diffusion at ignition temperatures, suggesting lower volatility at room temperature. researchgate.net This line of research is crucial for designing more effective and stable flame retardants. researchgate.net

Synthesis and Physicochemical Characterization: The synthesis of this compound and its isomers is another focus of chemical research. Various methods have been reported, including a process involving the reaction of tert-butylphenol and phenol with phosphorous oxychloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). google.combeilstein-journals.org Detailed characterization of its physicochemical properties provides fundamental data for modeling its behavior. service.gov.uk

Analytical Method Development: The presence of BPDP in the environment has necessitated the development of sensitive analytical methods for its detection and quantification. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to analyze BPDP in diverse matrices like indoor dust, water, and biological tissues. frontiersin.orgnih.gov The development of these methods allows for the monitoring of a wide range of traditional and emerging organophosphate esters. nih.gov

Mechanistic Biology: A compelling area of academic inquiry involves using BPDP as a chemical probe to study biological pathways. A transcriptomic study revealed that BPDP exposure alters the expression of genes in the Hedgehog (Hh) signaling pathway in murine limb bud cultures. nih.govnih.gov Specifically, it decreased the expression of Hh target genes like Gli1, Ptch1, and Ptch2. nih.govnih.gov This research is significant for understanding how environmental chemicals can interact with crucial developmental signaling networks. nih.govresearchgate.netnih.gov

Significance of Inquiry

The study of this compound holds considerable significance for several scientific disciplines:

Environmental Science: As a widely used flame retardant, BPDP serves as an important case study for understanding the environmental lifecycle of organophosphate esters. nih.govnih.gov Research into its fate, transport, and degradation provides critical data for environmental risk assessments. service.gov.uk

Materials Science: Investigations into the structure-function relationship of BPDP and related compounds contribute to the rational design of new, high-performance flame retardants. researchgate.net By tuning molecular properties like bulkiness and intermolecular interactions, researchers aim to enhance flame retardancy while potentially reducing environmental release. researchgate.net

Developmental Biology and Toxicology: The discovery that BPDP can modulate the Hedgehog signaling pathway highlights the vulnerability of essential biological processes to environmental chemical exposures. nih.govresearchgate.netnih.gov This makes it a valuable tool for toxicological research focused on elucidating mechanisms of action rather than just cataloging adverse outcomes. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound. service.gov.ukcymitquimica.com

| Property | Value | Source(s) |

| CAS Number | 56803-37-3 | service.gov.uk |

| Molecular Formula | C₂₂H₂₃O₄P | service.gov.uk |

| Molecular Weight | 382.40 g/mol | service.gov.uk |

| Appearance | Colorless liquid | service.gov.uk |

| Melting Point | -21 °C (Pour Point) | service.gov.uk |

| Boiling Point | 473 to 500 °F at 5 mmHg | |

| Density | 1.178 g/mL | |

| Water Solubility | 3.2 mg/L (commercial mixture) | service.gov.uk |

| Vapor Pressure | 1.08 × 10⁻³ Pa at 25°C | service.gov.uk |

Table 2: Environmental Fate and Degradation Research Findings This table presents key findings from studies on the environmental behavior of this compound.

| Research Focus | Key Finding | Source(s) |

| Biodegradation | Mineralization is highly dependent on the ecosystem; over 37% degraded in 8 weeks in a site with prior chemical exposure, versus 1.7% in an uncontaminated site. | nih.gov |

| Degradation Products | Minor biodegradation products identified include phenol, tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. | nih.govepa.gov |

| Half-life in Ponds | The half-life in water is approximately 0.5 days. | oup.com |

| Half-life in Sediment | The half-life in bottom sediments is approximately 39 days. | oup.com |

| Bioconcentration | The compound has a low potential to bioconcentrate in aquatic organisms. | industrialchemicals.gov.au |

| Persistence Classification | Does not meet the criteria for a persistent, bioaccumulative and toxic (PBT) substance. | service.gov.uk |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-16(2,3)20-21(17,18-14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLAZQIVJFSQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276047 | |

| Record name | tert-butyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-83-6 | |

| Record name | tert-butyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Biogeochemistry and Transport Dynamics of Tert Butyl Diphenyl Phosphate

Environmental Occurrence and Distributional Patterns

The distribution of tert-butyl diphenyl phosphate (B84403) is widespread, with detection in both indoor and outdoor environments, as well as in various consumer products.

Indoor dust serves as a significant reservoir for many semi-volatile organic compounds, including tert-butyl diphenyl phosphate. Studies have consistently detected isomers of tBPDP in household dust samples across different geographical regions.

In a study comparing house dust from South China and the Midwestern United States, 4-tertbutylphenyl diphenyl phosphate (4tBPDPP) was a dominant isomer among the tert-butylated triarylphosphates (TBPPs). diva-portal.org The median concentration of total TBPPs was 35.4 ng/g in South China dust and 81.3 ng/g in Midwestern U.S. dust. diva-portal.org Another study focusing on U.S. homes detected 4tBPDPP in 54% of the dust samples, with a geometric mean concentration of 168.47 ng/g. fera.co.uk The detection of these compounds in nearly all dust samples suggests their extensive use in common household consumer products. diva-portal.org The increasing prevalence of tBPDP in homes is likely linked to its use as a replacement for other flame retardants, with one study noting a four-fold increase in detection frequency in household products containing polyurethane foam purchased after 2005. fera.co.uk

Table 1: Concentration of Tert-butylated Triarylphosphate Isomers in Household Dust

| Location | Compound Group | Median Concentration (ng/g) | Concentration Range (ng/g) | Dominant Isomer |

| South China | ΣTBPPs¹ | 35.4 | 8.1 - 198 | 4-tertbutylphenyl diphenyl phosphate (4tBPDPP) |

| Midwestern US | ΣTBPPs¹ | 81.3 | 35.2 - 800 | 4-tertbutylphenyl diphenyl phosphate (4tBPDPP) |

| United States (n=84) | 4tBPDPP | 168.47 (Geometric Mean) | Not Specified | Not Applicable |

¹ΣTBPPs includes all tert-butylated triarylphosphate isomers measured in the study. Data sourced from references diva-portal.orgfera.co.uk.

This compound and its related compounds are not confined to indoor settings and have been quantified in various outdoor environmental matrices. A structurally similar compound, tri(2,4-di-t-butylphenyl) phosphate (TDTBPP), has been detected in air, water, and sediment, with median concentrations of 149 pg/m³, 3700 pg/L, and 527 ng/g, respectively. acs.orgresearchgate.net

Studies in eastern China's Qiantang River have detected a range of organophosphate flame retardants, including tBPDP, in both water and sediment samples. researchgate.net The total concentrations of 25 organophosphate flame retardants in water ranged from 35.5 to 192 ng/L, while in sediment, the levels were between 8.84 and 48.5 ng/g dry weight. researchgate.net In the Taihu Lake Basin of China, TDTBPP was the dominant organophosphate ester found in sediments, with a median concentration of 72.1 ng/g dry weight and a 100% detection frequency. acs.org

The compound's physical and chemical properties, such as its low water solubility and estimated Koc value, suggest it is likely to adsorb to suspended solids and sediment when released into water. nih.gov This was observed in artificial pond studies where, within 18 hours of application, 61.5% of the added tBPDP was found in the sediment. nih.gov

The primary route for this compound entering the environment is through its production and use as a flame retardant and plasticizer. nih.gov It is commonly used in a variety of materials, including engineering thermoplastics, PVC, polyurethane, and textile coatings. evitachem.comnih.govservice.gov.uk Furthermore, it serves as a component in lubricants and hydraulic fluids. nih.govservice.gov.uk

Commercial flame retardant mixtures often contain tBPDP. nih.gov For example, a common formulation consists mainly of tert-butylphenyl diphenyl phosphate, di-tert-butylphenyl phenyl phosphate, and triphenyl phosphate. nih.gov Its presence has also been noted in automobile-related products. nih.gov The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) information indicates its use in polymers. europa.eu Release to the environment is likely from both indoor use in long-lasting materials like furniture and electronics, and outdoor use in construction materials. europa.eu

Quantification in Outdoor Environmental Compartments (e.g., Air, Soil, Water, Sediment)

Environmental Fate and Transformation Pathways

Once in the environment, this compound is subject to various transformation processes, with biodegradation being a key pathway.

Microbial activity plays a crucial role in the breakdown of tBPDP in the environment.

The biodegradation of this compound has been examined using environmental microcosms containing sediment and water from different ecosystems. nih.gov These studies show that the rate and extent of degradation are highly dependent on the characteristics of the microbial community and the history of the ecosystem. nih.govoup.com

In microcosms from an ecosystem with chronic exposure to agricultural chemicals, over 37% of the tBPDP was mineralized to ¹⁴CO₂ after eight weeks. nih.govnih.gov In contrast, only 1.7% was mineralized in samples from an uncontaminated site during the same period. nih.govnih.gov The concentration of tBPDP also influences its degradation; mineralization was highest at a concentration of 0.1 mg/L and was inhibited at 10- and 100-fold higher concentrations. nih.gov The ecosystems with the highest biodegradation rates also had the largest populations of indigenous heterotrophic and tBPDP-utilizing microbes, as well as higher phosphoesterase enzyme activities. nih.gov

Chemical analysis of the residues in these microcosms identified several biodegradation products, including phenol (B47542), tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. nih.gov Fungal metabolism studies have also shown that fungi like Cunninghamella elegans preferentially oxidize tBPDP at the tert-butyl group. nih.govnih.gov

Table 2: Biodegradation of ¹⁴C-tert-butylphenyl diphenyl phosphate in Sediment Microcosms after Eight Weeks

| Ecosystem Type | Mineralization (% of initial ¹⁴C-tBPDP) | Key Findings |

| Chronic Agricultural Chemical Exposure | >37% | Highest biodegradation rate, associated with high microbial populations and phosphoesterase activity. |

| Noncontaminated Site | 1.7% | Significantly lower degradation compared to the exposed site. |

| Concentration Effect (in active ecosystems) | Highest at 0.1 mg/L | Degradation was inhibited at higher concentrations (1.0 mg/L and 10.0 mg/L). |

Data sourced from references nih.govnih.gov.

Biodegradation Processes and Mechanisms

Fungal Metabolism and Metabolite Identification

Fungal species play a significant role in the biotransformation of this compound (tBPDP). Studies utilizing various fungal cultures, including Cunninghamella elegans, have demonstrated the capacity of these microorganisms to metabolize tBPDP through several pathways. nih.govnih.govnih.gov After a 7-day incubation period, C. elegans was found to have metabolized 70% of the initial tBPDP. nih.govnih.gov The resulting metabolites were a mix of organic-soluble and water-soluble compounds, with a ratio of 8:2. nih.govnih.gov

Preferential Oxidation at the Tert-butyl Moiety

The primary route of fungal metabolism of tBPDP involves the oxidation of the tert-butyl group. nih.govnih.gov This process leads to the formation of a major metabolite, 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govnih.govnih.gov This preferential attack on the alkyl side chain is a key step in the breakdown of the tBPDP molecule by fungi. nih.govnih.gov In addition to the oxidation at the tert-butyl group, fungi also facilitate hydroxylation at the aromatic rings. nih.govnih.gov

Identification of Carboxylic Acid Derivatives and Cleavage Products (e.g., Diphenyl Phosphate, Phenol)

A variety of metabolites have been identified following the fungal degradation of tBPDP. These include several carboxylic acid derivatives and cleavage products, which indicates multiple transformation processes occurring simultaneously.

Identified metabolites from the fungal metabolism of tBPDP include:

4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate nih.govnih.govnih.gov

Triphenyl phosphate nih.govnih.govnih.govnih.gov

Diphenyl phosphate nih.govnih.govnih.govnih.gov

4-(2-carboxy-2-propyl)diphenyl phosphate nih.govnih.govnih.gov

2-(4-hydroxyphenyl)-2-methyl propionic acid nih.govnih.govnih.gov

Phenol nih.govnih.govnih.govnih.gov

Tert-butylphenol nih.gov

The presence of diphenyl phosphate and phenol, which are mono- and diaryl metabolites, suggests that phosphatase cleavage does occur, although it is considered a minor pathway in the fungal metabolism of tBPDP. nih.govevitachem.com

Influence of Ecosystem Characteristics and Concentration on Biodegradation Efficacy

The efficiency of tBPDP biodegradation is significantly influenced by the characteristics of the ecosystem and the concentration of the compound. Research using microcosms with sediment and water from five different ecosystems revealed that the highest level of mineralization (over 37% after 8 weeks) occurred in an environment with a history of chronic exposure to agricultural chemicals. nih.gov In contrast, a non-contaminated site showed only 1.7% degradation to CO2 in the same timeframe. nih.gov

Concentration also plays a critical role. In the two most active ecosystems studied, the highest mineralization rate was observed at a tBPDP concentration of 0.1 mg. nih.gov Higher concentrations of 10-fold and 100-fold inhibited the degradation process. nih.gov This suggests that microbial degradation of tBPDP is most effective at lower concentrations in eutrophic ecosystems that have high phosphotriesterase and diesterase activities and have been previously exposed to anthropogenic chemicals. nih.gov

Adaptive Microbial Responses and Phosphoesterase Activity

Microbial communities can adapt to the presence of tBPDP, leading to increased degradation. Studies have shown that in sediments acclimated to tBPDP, there are adaptive increases in both the populations of indigenous heterotrophic and tBPDP-utilizing microbes, as well as in phosphoesterase enzyme activities. nih.govasm.org The sediments with the highest biodegradation rates of tBPDP also exhibited the highest levels of these microbial populations and enzyme activities. nih.gov This indicates that prior exposure can enhance the capacity of a microbial community to break down this compound. The microbial degradation of tBPDP is thought to involve at least three distinct catabolic processes. nih.gov

Abiotic Transformation Pathways

Hydrolytic Degradation Kinetics and pH Dependency

The abiotic degradation of this compound can occur through hydrolysis, a chemical reaction with water. The rate of this hydrolysis is dependent on the pH of the surrounding medium. Under acidic or basic conditions, tBPDP can hydrolyze. evitachem.comchemicalbook.com For instance, at a pH of 8, the estimated pseudo first-order hydrolysis reaction rate constant for the phenyl groups is approximately 3.3×10⁻⁷ s⁻¹, which corresponds to a hydrolysis half-life of about 24 days. service.gov.uk This indicates that the stability of tBPDP in the environment is influenced by the acidity or alkalinity of the water.

Thermal Degradation Characteristics in Material Matrices

This compound is valued for its thermal stability, a key property for its use as a flame retardant and plasticizer. The decomposition temperature for a commercial this compound product is reported to be above 300°C. service.gov.uk When heated to decomposition, it is known to emit toxic fumes of phosphorus oxides. nih.govlookchem.com

In the context of material matrices, its degradation is a critical aspect of its flame retardant mechanism. In the condensed phase, organophosphorus flame retardants like triaryl phosphates can undergo thermal degradation to produce phosphoric acids. researchgate.net These acids can then react further to form pyrophosphoric acid, which acts as a barrier to heat transfer on the material's surface. researchgate.net This process often involves dehydration and cross-linking reactions within the polymer, which occur at temperatures below the polymer's main decomposition temperature. msb.se Studies on commercial triaryl phosphate hydraulic fluids, which are mixtures containing diphenyl t-butylphenyl phosphate, show that in the presence of air and at temperatures below the boiling point, the fluid slowly decomposes, evolving phenolic fragments. researchgate.net

The following table summarizes thermal degradation data for various aryl and alkyl/aryl phosphates, providing context for the performance of this compound.

| Substance | 5% Weight Loss Temp (°C) | 10% Weight Loss Temp (°C) | 50% Weight Loss Temp (°C) |

| tert-butylphenyl diphenyl phosphate | 291 | 310 | 358 |

| Triphenyl phosphate | 272 | 291 | 340 |

| Trixylyl phosphate | 298 | 318 | 370 |

| Isodecyl diphenyl phosphate | 240 | 260 | 310 |

| 2-Ethylhexyl diphenyl phosphate | 227 | 248 | 296 |

| Data sourced from a UK Environmental Agency report, presenting findings from studies on commercial products. service.gov.uk |

Environmental Partitioning and Bioaccumulation Potential

Assessment of Environmental Persistence Characteristics

This compound is not considered to be persistent or very persistent in the environment. service.gov.uk Its persistence is influenced by several degradation pathways. Hydrolysis is an important fate process, particularly under alkaline conditions. nih.gov Estimated base-catalyzed hydrolysis half-lives are 53 days at pH 8, 5.3 days at pH 9, and 13 hours at pH 10. nih.gov

Evaluation of Bioaccumulation Tendencies in Aquatic Organisms

This compound does not meet the criteria to be classified as a bioaccumulative or very bioaccumulative (vB) substance. service.gov.uk However, studies show it has a potential for bioconcentration in aquatic life. nih.gov The potential for bioaccumulation is considered low to moderate. canada.ca

Bioconcentration factor (BCF) values measured in fish have been reported as 528, 785, and 1096, which suggests a high to very high potential for bioconcentration. nih.gov The uptake and elimination of the compound have been studied in several fish species. The tables below present findings from bioconcentration studies.

Table 1: Bioconcentration of a Commercial this compound in Fathead Minnow

| Exposure Concentration (µg/l) | Mean BCF (28 days) |

|---|---|

| 1.6 | 1096 |

| 15 | 785 |

BCF values are based on whole-body analysis. Data from a UK Environmental Agency report. service.gov.uk

Table 2: Uptake and Elimination of ¹⁴C-labelled this compound

| Species | Tissue | Uptake Rate Constant (k₁) | Elimination Rate Constant (k₂) | Half-life (days) |

|---|---|---|---|---|

| Rainbow Trout | Muscle | 100 | 0.17 | 4.1 |

| Viscera | 130 | 0.22 | 3.2 | |

| Carcass | 85 | 0.17 | 4.1 | |

| Fathead Minnow | Whole Body | 160 | 0.43 | 1.6 |

Data from a UK Environmental Agency report. service.gov.uk

Fungal metabolism studies show that the organism Cunninghamella elegans can metabolize 70% of the compound after seven days, primarily by oxidizing the tert-butyl group. nih.gov This metabolic capability in microorganisms can mitigate bioaccumulation in the food web.

Release Mechanisms from Commercial Products and Articles

The release of this compound into the environment occurs through various channels related to its production and use. nih.gov As an additive flame retardant and plasticizer, it is not chemically bound to the polymer matrix, making it susceptible to release. canada.catandfonline.com

Major uses include its incorporation into PVC, polyurethane, textile coatings, lubricants, and hydraulic fluids. service.gov.ukeuropa.eu Environmental release can occur during industrial formulation and processing. europa.eu However, a significant source of release is from the use and disposal of finished commercial and consumer products. canada.catandfonline.com

Mechanisms for release from these products include:

Volatilization and Abrasion : The compound can be released from products into the air and subsequently settle in indoor dust. nih.govtandfonline.com It has been detected in house dust, indicating its release from indoor articles. canada.ca

Leaching : Leaching can occur from plastics, such as PVC products, into the immediate environment. industrialchemicals.gov.aucanada.ca

Direct Release : Use in lubricants and hydraulic fluids can lead to release through leaks and bleeding from systems. nih.govcanada.ca

The European Chemicals Agency (ECHA) notes that environmental release is likely from both outdoor and indoor use of long-life articles where the substance is present, such as construction and building materials, flooring, furniture, electronic equipment, and textiles. europa.eu

Advanced Analytical and Monitoring Methodologies for Tert Butyl Diphenyl Phosphate

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental to isolating tert-butyl diphenyl phosphate (B84403) and its related compounds from complex mixtures, allowing for precise quantification. Both gas and liquid chromatography, coupled with mass spectrometry, serve as the primary tools for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of tert-butyl diphenyl phosphate and other organophosphate flame retardants (OPFRs). uq.edu.au The method's high thermal requirements are suitable for these compounds, though some may be thermally labile at temperatures around 300°C. mdpi.com For robust analysis, GC systems are often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. mdpi.com

In a typical application, a DB-5MS column is used for separation, with an initial oven temperature of 80°C, which is then ramped up to 300°C. mdpi.com The total run time for separating multiple OPFRs can be achieved in under 45 minutes. mdpi.com GC-MS has been successfully applied to analyze this compound in various matrices, including indoor air, house dust, skin wipes, and other consumer articles. mdpi.comresearchgate.net For complex sample extracts, such as those from rubber gaskets, high-resolution systems like GC/Q-TOF (Quadrupole Time-of-Flight) provide accurate mass data, which increases confidence in compound identification against spectral libraries. lcms.cz

Interactive Table 1: Example GC-MS Parameters for Organophosphate Flame Retardant Analysis

| Parameter | Method 1 (GC-MS for Indoor Samples) mdpi.com | Method 2 (GC/Q-TOF for Extractables) lcms.cz |

|---|---|---|

| Column | DB-5MS (60 m × 0.25 mm i.d.; 0.25 μm film) | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless (1.0 µL) | Splitless (1 µL) |

| Inlet Temperature | 290 °C | 65 °C for 0.01 min, then 300 °C/min to 280 °C |

| Oven Program | 80 °C for 2 min, then 15 °C/min to 300 °C, hold 10 min | 45 °C for 2 min; then 12 °C/min to 325 °C, hold 11 min |

| Carrier Gas | Helium | Helium (1 mL/min constant flow) |

| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) | Electron Ionization (EI), Mass Range 50-1000 m/z |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is another cornerstone for the analysis of this compound and its metabolites, especially in biological matrices. nih.govnih.gov This technique is well-suited for analyzing urinary metabolites, which serve as biomarkers of exposure. nih.govcdc.gov

Methodologies often employ reversed-phase chromatography for separation. nih.gov For instance, a common setup uses a C8 column maintained at an elevated temperature (e.g., 45°C) to achieve efficient separation. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or acetic acid, and an organic solvent like acetonitrile (B52724) or a methanol (B129727) blend. nih.govsci-hub.se This gradient elution allows for the separation of a wide range of analytes with different polarities within a short analytical run, often under 10 minutes. nih.govsci-hub.se HPLC-MS/MS methods are valued for their high throughput and ability to quantify multiple biomarkers in small sample volumes. nih.gov

Interactive Table 2: Example HPLC Parameters for Metabolite Analysis in Urine

| Parameter | Method 1 nih.gov | Method 2 sci-hub.se |

|---|---|---|

| Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 μm) | Not specified, but reversed-phase |

| Mobile Phase A | 20 mM ammonium acetate in deionized water | 0.1% (v/v) acetic acid in deionized water |

| Mobile Phase B | Acetonitrile | 1:1 acetonitrile:methanol |

| Flow Rate | 0.7 mL/min | 0.7 mL/min |

| Column Temperature | 45 °C | Not specified |

| Elution | Gradient, all analytes eluted within 8 min | Gradient, all analytes eluted within 10 min |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Detection

Beyond separation, spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound metabolites and for detecting the compound at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is a powerful tool for the structural elucidation of unknown metabolites. In studies on the fungal metabolism of tert-butylphenyl diphenyl phosphate (BPDP), metabolites were separated by chromatography and subsequently identified using 1H NMR and mass spectral techniques. nih.govnih.gov This approach was crucial in identifying that the fungus Cunninghamella elegans metabolizes BPDP primarily at the tert-butyl group, leading to the formation of 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govnih.gov Other identified metabolites included hydroxylated derivatives and products of phosphatase cleavage, such as diphenyl phosphate and phenol (B47542). nih.govnih.gov NMR-based metabolomics can also reveal broader metabolic disturbances in organisms exposed to organophosphates, identifying changes in endogenous metabolites like acetate, creatine, and taurine. mdpi.com

Isotope Dilution-Electrospray Ionization Tandem Mass Spectrometry (ID-ESI-MS/MS) for Trace Analysis

For the highly sensitive and accurate quantification required in trace analysis, isotope dilution-electrospray ionization tandem mass spectrometry (ID-ESI-MS/MS) is the method of choice. nih.govcdc.gov This technique involves "spiking" a sample with a known concentration of an isotope-labeled version of the analyte, which serves as an internal standard. nih.gov This corrects for variations in sample preparation and matrix effects during ionization, which can otherwise suppress or enhance the signal. researchgate.net

The use of a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov This approach allows for the development of high-throughput, automated methods capable of quantifying biomarkers in complex matrices like urine with very low detection limits, often in the sub-ng/mL range. nih.govcdc.govsci-hub.senih.gov

Interactive Table 3: Performance of ID-ESI-MS/MS Methods for Biomarker Quantification

| Performance Metric | Finding 1 (Urine Analysis) nih.gov | Finding 2 (Urine Analysis) sci-hub.se |

|---|---|---|

| Sample Volume | 0.4 mL | 0.2 mL |

| Detection Limits (LODs) | 0.05 to 0.16 ng/mL | 0.05 to 0.5 ng/mL |

| Spiked Recoveries (Accuracy) | 90–113% | 89% to 118% |

| Interday Imprecision (RSD) | 2–8% | <10% |

| Key Advantage | High-throughput (96 samples/day) | First method to quantify 16 FR and OP biomarkers simultaneously |

Sampling and Sample Preparation Strategies for Diverse Environmental Matrices

The direct analysis of this compound in complex environmental samples is often impossible, necessitating a crucial sample preparation step to extract, clean up, and concentrate the analyte. researchgate.net The choice of strategy depends heavily on the matrix being analyzed.

For aqueous samples, solid-phase extraction (SPE) is the most widely used technique. researchgate.net It involves passing the water sample through a cartridge containing a solid sorbent that retains the target analytes, which are later eluted with a small volume of an appropriate solvent. researchgate.net For human biomonitoring in urine, sample preparation often begins with enzymatic hydrolysis to deconjugate metabolites, followed by automated off-line SPE for cleanup and concentration. nih.govcdc.gov

For solid matrices like house dust or consumer foam, extraction is typically performed using solvents and mechanical assistance. uq.edu.au A common method involves ultrasonic-assisted extraction with a solvent mixture like n-hexane/acetone or toluene. mdpi.comresearchgate.net After extraction, the supernatant is concentrated, often under a stream of nitrogen, before being redissolved in a solvent compatible with the analytical instrument. mdpi.com For samples with significant matrix interference, such as dust, further cleanup using SPE with sorbents like silica (B1680970) gel or florisil (B1214189) may be required. uq.edu.au

Interactive Table 4: Sample Preparation Strategies for Different Matrices

| Matrix | Key Preparation Steps | Reference |

|---|---|---|

| Human Urine | 1. Enzymatic hydrolysis of conjugates. 2. Automated off-line Solid Phase Extraction (SPE). 3. Elution with a solvent like 2% NH₄OH in methanol. 4. Evaporation and reconstitution. | nih.gov |

| Indoor Dust | 1. Spiking with internal standards. 2. Ultrasonic extraction with a solvent (e.g., toluene). 3. Centrifugation to separate solids. 4. SPE cleanup (e.g., with florisil). 5. Concentration and solvent exchange. | uq.edu.au |

| Skin Wipes | 1. Ultrasonic extraction with n-hexane/acetone (3:1). 2. Centrifugation. 3. Concentration with a nitrogen dryer. 4. Redissolution in ethyl acetate and filtering. | mdpi.com |

| Water | 1. Shake flask method (for solubility determination). 2. Centrifugation to remove undissolved material. 3. Liquid-liquid extraction of the aqueous phase with a solvent like methylene (B1212753) dichloride. 4. Analysis of the extract. | service.gov.uk |

Development and Validation of Analytical Biomarkers in Environmental and Model Biological Systems

The assessment of exposure to this compound (tBDPP) relies on the identification and measurement of its biotransformation products. The development of analytical biomarkers is crucial for understanding the compound's fate in both the environment and within biological organisms. This involves profiling metabolites in various matrices and establishing robust quantitative methods.

Metabolite Profiling and Quantification in Urine and Other Media

The biotransformation of this compound results in several metabolites that can be used as biomarkers of exposure. nih.gov Diphenyl phosphate (DPHP) has been identified as a significant urinary metabolite, not only of tBDPP but also of other aryl-phosphate flame retardants like triphenyl phosphate (TPHP). nih.govresearchgate.net This makes DPHP a general biomarker for exposure to this class of compounds.

Another specific metabolite identified for biomonitoring is 4-((tert-butyl)phenyl)phenyl phosphate (tBPPP), which retains the tert-butyl group and is therefore more specific to tBDPP exposure. cdc.govcdc.gov Analytical methods have been developed by institutions like the Centers for Disease Control and Prevention (CDC) to quantify a range of flame retardant metabolites, including tBPPP, in human urine for large-scale epidemiological studies such as the National Health and Nutrition Examination Survey (NHANES). cdc.govcdc.gov

Studies in model biological systems have further elucidated the metabolic pathways. Fungal metabolism studies using Cunninghamella elegans showed that tBDPP is primarily metabolized at the tert-butyl group, forming products like 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.gov Other metabolites identified in these fungal studies include hydroxylated derivatives and products of phosphatase cleavage, such as triphenyl phosphate and diphenyl phosphate, although cleavage is considered a minor pathway. nih.gov Environmental biodegradation studies in microcosms containing sediment and water also identified phenol, tert-butylphenol, diphenyl phosphate, and triphenyl phosphate as breakdown products. nih.gov

The standard analytical approach for quantifying these polar metabolites in complex matrices like urine involves enzymatic hydrolysis to deconjugate metabolites, followed by solid-phase extraction (SPE) for sample clean-up and pre-concentration. cdc.govnih.gov Quantification is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS), which offers high sensitivity and specificity. nih.govnih.govnih.gov These methods can achieve detection limits in the low nanogram per milliliter (ng/mL) range. nih.govnih.gov

Research has demonstrated the application of these methods in analyzing human urine samples. For instance, a study analyzing urine from a general adult population and a group of firefighters found DPHP in all samples, with significantly higher concentrations in the firefighters, highlighting its utility as a biomarker for occupational exposure. nih.gov

Table 1: Key Metabolites of this compound (tBDPP) Identified in Various Media

| Metabolite Name | Parent Compound(s) | Media Detected In | Reference |

|---|---|---|---|

| Diphenyl phosphate (DPHP) | tBDPP, TPHP, EH-DPhP | Human Urine, Fungal Culture, Environmental Microcosms | nih.govresearchgate.netnih.govnih.gov |

| 4-((tert-butyl)phenyl)phenyl phosphate (tBPPP) | tBDPP | Human Urine | cdc.govcdc.gov |

| 4-(2-carboxy-2-propyl)triphenyl phosphate | tBDPP | Fungal Culture | nih.gov |

| Triphenyl phosphate (TPHP) | tBDPP | Fungal Culture, Environmental Microcosms | nih.govnih.gov |

| Tert-butylphenol | tBDPP | Environmental Microcosms | nih.gov |

| 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate | tBDPP | Fungal Culture | nih.gov |

Table 2: Example of Urinary Concentrations of Diphenyl Phosphate (DPHP) in Human Populations

| Population Group | Number of Samples (n) | Detection Frequency | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Non-occupationally exposed adults | 76 | 100% | 0.89 | 0.26–5.6 | nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | tBDPP |

| Diphenyl phosphate | DPHP |

| 4-((tert-butyl)phenyl)phenyl phosphate | tBPPP |

| Triphenyl phosphate | TPHP |

| 4-(2-carboxy-2-propyl)triphenyl phosphate | |

| 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate | |

| 2-(4-hydroxyphenyl)-2-methyl propionic acid | |

| Phenol | |

| Tert-butylphenol |

Mechanistic Investigations into Biological Interactions of Tert Butyl Diphenyl Phosphate in Model Organisms

Modulation of Cellular Signaling Pathways in Developmental Models

Elucidation of Hedgehog (Hh) Signaling Pathway Alterations in Murine Limb Bud Cultures

Research utilizing murine limb bud cultures has identified the Hedgehog (Hh) signaling pathway as a primary target of tert-butylphenyl diphenyl phosphate (B84403). nih.gov This pathway is integral to the regulation of endochondral ossification, the process by which most of the vertebrate skeleton is formed. nih.govresearchgate.net Exposure to BPDP was found to be more detrimental to this process than some of the polybrominated diphenyl ethers (PBDEs) it replaced. nih.govresearchgate.net Transcriptomic studies on limb buds from mouse embryos revealed that BPDP exposure leads to a predicted inhibition of Hh signaling. nih.govmcgill.ca This attenuation of Hh signaling activity was observed to be concentration-dependent, with a greater effect seen at higher concentrations of BPDP. nih.govnih.gov

To understand the mechanism behind the inhibition of the Hedgehog pathway, transcriptomic analyses were performed on murine limb buds cultured with BPDP. nih.gov RNA sequencing showed significant alterations in the expression of key genes within the Hh signaling and endochondral ossification pathways. nih.govresearchgate.net

After a 24-hour exposure to 1 µM BPDP, a notable increase in the expression of Indian hedgehog (Ihh), a signaling ligand, was observed. nih.govnih.gov Conversely, the expression of several Hh target genes, including Glioma-associated oncogene 1 (Gli1), Patched 1 (Ptch1), and Patched 2 (Ptch2), was decreased. nih.govmcgill.ca Furthermore, the expression of crucial transcription factors that drive chondrocyte hypertrophy and subsequent bone formation, Runt-related transcription factor 2 (Runx2) and Osterix (Sp7), was also suppressed. nih.govresearchgate.netresearchgate.net The downregulation of Hh target genes like Gli1 was detected as early as 3 hours post-exposure and became more pronounced after 24 hours, indicating a time- and concentration-dependent effect. researchgate.net

Table 1: Effect of Tert-butyl Diphenyl Phosphate on Gene Expression in Murine Limb Bud Cultures

| Gene | Biological Role | Effect of BPDP Exposure | Citation |

|---|---|---|---|

| Ihh | Hh pathway ligand | Upregulated | nih.govnih.gov |

| Gli1 | Hh pathway transcription factor/target | Downregulated | nih.govresearchgate.net |

| Ptch1 | Hh pathway receptor/target | Downregulated | nih.govmcgill.ca |

| Ptch2 | Hh pathway receptor/target | Downregulated | nih.govmcgill.ca |

| Runx2 | Master regulator of osteoblastogenesis | Downregulated | nih.govresearchgate.net |

| Sp7 | Transcription factor for osteoblastogenesis | Downregulated | nih.govresearchgate.net |

To confirm that the observed developmental defects were a direct result of Hh signaling inhibition, rescue experiments were conducted. nih.gov Murine limb buds were co-treated with BPDP and a known Hh agonist, purmorphamine (B1684312). nih.govnih.gov The results showed that co-treatment with purmorphamine successfully rescued the detrimental morphological changes in the cartilage template that were induced by BPDP exposure. nih.govresearchgate.net However, while the physical structure of the cartilage was restored, the agonist treatment did not restore the expression of the key osteogenic transcription factors Runx2 and Sp7 to control levels. nih.govnih.gov This finding highlights that while the morphological defects are Hh-dependent, BPDP may have additional effects on the downstream regulation of bone formation. nih.gov

Impact on Endochondral Ossification Processes and Cartilage Template Development

Interactions with Enzyme Systems and Molecular Targets

Beyond its effects on signaling pathways, tert-butylphenyl diphenyl phosphate has been noted for its interactions with fundamental enzymatic machinery.

Studies have indicated that tert-butylphenyl diphenyl phosphate can inhibit transcriptional activity by binding to the DNA polymerase enzyme. This interaction suggests a direct mechanism of toxicity by interfering with the fundamental process of DNA replication and transcription, which is essential for cell division and protein production.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Purmorphamine |

Binding to Hepatic Microsomal Enzymes in Mammalian Models

The biotransformation of this compound (tb-DPhP) and its isomers is significantly influenced by their interaction with hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily. In vitro studies utilizing liver subcellular fractions from various mammalian models have provided insights into the metabolic pathways and the enzymes involved.

Research on the in vitro metabolism of 4-tert-butylphenyl diphenyl phosphate (4tBPDPP), an isomer of tb-DPhP, using human liver S9 fractions demonstrated that its metabolism is primarily enzyme-mediated. nih.gov The major metabolites identified were tert-butylphenyl phenyl phosphate (tb-PPP) and diphenyl phosphate (DPHP). nih.gov While direct binding assays for tb-DPhP are limited, the metabolism of the structurally similar triphenyl phosphate (TPHP) is known to be mediated by CYP enzymes, with CYP1A2 and CYP2E1 identified as major isoforms involved in the formation of DPHP. nih.gov This suggests that CYP enzymes are likely key players in the hepatic metabolism of tb-DPhP as well.

Comparative toxicological studies have also shed light on the species-specific differences in the metabolic rates of tb-DPhP isomers. An in vitro study using liver microsomes from polar bears and ringed seals investigated the metabolism of (p-tert-butylphenyl) diphenyl phosphate (TBPDPP). The study revealed that the metabolic depletion of TBPDPP was substantially slower in polar bear liver microsomes compared to TPHP. acs.org In ring seal liver microsomes, TBPDPP was also metabolized slowly. acs.org These findings indicate that the alkyl substitution on the phenyl ring affects the rate of metabolism by hepatic enzymes. acs.org

The following table summarizes the key findings from in vitro metabolism studies of tert-butylated diphenyl phosphate isomers in mammalian liver preparations.

| Compound | Model System | Key Findings | Reference |

| 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) | Human liver S9 fractions | Major metabolites identified as tb-PPP and DPHP; metabolism is largely enzyme-mediated. | nih.gov |

| (p-tert-butylphenyl) diphenyl phosphate (TBPDPP) | Polar bear liver microsomes | Slower metabolic depletion rate compared to TPHP. | acs.org |

| (p-tert-butylphenyl) diphenyl phosphate (TBPDPP) | Ringed seal liver microsomes | Slow metabolism observed. | acs.org |

In Vitro and Ex Vivo Model System Applications in Mechanistic Studies

In vitro and ex vivo models have been instrumental in elucidating the mechanisms of action of this compound (tb-DPhP) and its isomers, providing valuable data without the complexities of whole-animal studies. These models allow for the investigation of specific cellular and molecular targets.

An important application of ex vivo models is in developmental toxicology. Murine limb bud cultures have been used to study the effects of tert-butylphenyl diphenyl phosphate (BPDP) on endochondral ossification. researchgate.netnih.gov Exposure to BPDP in this model was found to disrupt the organization of chondrocytes and antagonize the Hedgehog signaling pathway, which is crucial for proper skeletal development. researchgate.net Transcriptomic analysis of these cultured limb buds revealed that BPDP exposure altered the expression of genes involved in the Hedgehog signaling pathway, including Ihh, Gli1, Ptch1, and Ptch2. researchgate.netnih.gov

In vitro cell culture systems have also been employed to investigate the cellular mechanisms of tb-DPhP. Studies using primary mouse hepatocytes have explored the effects of related compounds like tris(2,4-di-tert-butylphenyl)phosphate (B143682) (TDTBPP) on lipid metabolism, showing alterations in lipid profiles and gene expression related to lipid homeostasis. acs.org While this study did not use tb-DPhP directly, the findings on a structurally related compound provide insights into potential mechanisms of hepatotoxicity.

Chicken embryos have served as another model system to investigate the developmental and hepatic effects of p-tert-butylphenyl diphenyl phosphate (BPDP). oup.com Injection of BPDP into chicken eggs led to changes in hepatic gene expression, indicating that the liver is a target organ for this compound. oup.com

The table below details the application of various in vitro and ex vivo models in mechanistic studies of this compound and its isomers.

| Model System | Compound | Research Focus | Key Findings | Reference |

| Murine Limb Bud Cultures | tert-butylphenyl diphenyl phosphate (BPDP) | Developmental Toxicity / Endochondral Ossification | Antagonized Hedgehog signaling; altered expression of Ihh, Gli1, Ptch1, Ptch2. | researchgate.netnih.gov |

| Primary Mouse Hepatocytes | tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) | Lipid Metabolism / Hepatotoxicity | Altered lipid metabolism and related gene expression. | acs.org |

| Chicken Embryos | p-tert-butylphenyl diphenyl phosphate (BPDP) | Developmental and Hepatic Gene Expression | Induced changes in hepatic gene expression. | oup.com |

Synthetic Chemistry and Structural Modification of Tert Butyl Diphenyl Phosphate Analogs

Conventional and Novel Synthetic Routes to Tert-butyl Diphenyl Phosphate (B84403)

The creation of tert-butyl diphenyl phosphate can be approached through traditional esterification reactions, which are widely used in industrial processes, as well as through more recent, metal-free photochemical methods.

The classical and most common method for synthesizing aryl phosphate esters involves the reaction of phosphorus oxychloride (POCl₃) with phenols or alcohols. epo.org This process can be tailored to produce mono-, di-, or tri-esters by controlling the stoichiometry of the reactants. portlandpress.com

A typical procedure for producing an alkyl aryl phosphate involves a multi-step process. For instance, one mole of an alcohol can be reacted with phosphorus oxychloride to form a monoalkyl phosphoryl dichloride intermediate. epo.org This intermediate is then reacted with two moles of a phenol (B47542) or a sodium phenate to yield the final monoalkyl diaryl phosphate. epo.org To obtain pure neutral phosphate esters, it is often essential to separate and purify the intermediate phosphoryl dichloride before the subsequent reaction with the phenol. epo.org

A patented method for preparing tert-butylated triphenyl phosphate illustrates this process. google.com The synthesis involves:

Reacting p-tert-butylphenol with a portion of the total phosphorus oxychloride in the presence of a Lewis acid catalyst (like aluminum trichloride (B1173362) or titanium tetrachloride). google.com

Heating the mixture to create an intermediate product. google.com

Adding phenol to this reaction mixture and heating further to complete the reaction, followed by washing and desolvation to obtain the final product. google.com

The reaction of phenols with phosphorus oxychloride can also be effectively carried out in a pyridine (B92270) solution, which proceeds quickly without the need for prolonged heating. portlandpress.com

A novel, metal-free route for the synthesis of related biaryl compounds has been developed based on the photoextrusion of a phosphate moiety from triaryl phosphates. nih.govresearchgate.net This photochemical approach is particularly effective for preparing electron-rich biarenes. nih.gov The reaction proceeds through the irradiation of a triaryl or diaryl phosphate, leading to the extrusion of the phosphate group and the formation of a new carbon-carbon bond between the aryl groups. researchgate.net

The process involves irradiating a solution of the chosen triaryl phosphate in a solvent mixture, such as trifluoroethanol and acetone, with UV light (e.g., λ = 310 nm) for several hours. researchgate.netbeilstein-journals.org This method avoids the use of metal catalysts, which is a significant advantage in applications where metal contamination is a concern, such as in pharmaceuticals. researchgate.net The reaction is believed to proceed through an exciplex intermediate. nih.govresearchgate.net While this method primarily yields biaryl compounds, it demonstrates an innovative, non-classical pathway for the reactivity of phosphate esters.

Esterification Reactions with Phenols and Phosphorus Oxychloride

Synthesis and Characterization of Structural Analogs and Derivatives

The introduction of different substituents and the formation of complexes allow for the modification of the physicochemical properties of the base phosphate structure.

The introduction of bulky substituents, such as the tert-butyl group, at the phosphorus atom or on the aryl rings has a significant influence on the molecular characteristics of phosphate compounds. researchgate.net These steric effects can be more influential on coordination with metals than changes in basicity. researchgate.net

In zinc bis(diarylphosphate) hybrid polymers, for example, the nature of the organic substituent in the phosphate anion correlates with the bridging mode of the zinc cations. rsc.org While short alkyl or phenyl groups tend to favor one structural arrangement, the presence of longer or more bulky alkyl groups often results in a different bridging mode. rsc.org The coordination geometry around the phosphorus atom is typically a distorted tetrahedron. rsc.org

The synthesis of flavonoid analogues incorporating a bulky 3,5-di-tert-butyl-4-hydroxyphenyl moiety has been achieved through aldol (B89426) reactions, demonstrating a method for introducing these sterically demanding groups into complex organic structures. nih.gov Similarly, superstructures based on tert-butyl trioxatriangulene have been synthesized, highlighting the role of bulky groups in directing the formation of ordered solid-state structures. uzh.ch The steric hindrance provided by bulky groups can significantly alter the composition and structure of resulting metal complexes. researchgate.net

Di-tert-butyl phosphate, (t-BuO)₂P(O)(OH), is a versatile ligand used to synthesize a variety of metal complexes. These complexes are often explored as single-source precursors for metal phosphate materials due to their ability to decompose cleanly at low temperatures. oup.comacs.org

The synthesis of these complexes can be achieved by reacting metal acetates or other metal salts with di-tert-butyl phosphate in a suitable solvent like methanol (B129727). acs.orgsci-hub.se For example, reacting metal acetates with di-tert-butyl phosphate can yield tetranuclear clusters with the general formula [M₄(μ₄-O)(dtbp)₆], where M can be Co(II) or Zn(II) and dtbp is di-tert-butyl phosphate. acs.orgresearchgate.net

The addition of auxiliary ligands, such as imidazole (B134444) or ethylenediamine, to the reaction mixture can prevent the formation of clusters and instead lead to mononuclear octahedral complexes like [M(dtbp)₂(imz)₄]. oup.comsci-hub.se The di-tert-butyl phosphate ligand in these monomeric compounds typically acts as a monodentate, terminal ligand. acs.org These complexes have been characterized using various spectroscopic methods (IR, UV-vis) and single-crystal X-ray diffraction. oup.com

Below is a table summarizing selected synthesized di(tert-butyl)phosphate (dtbp) complexes.

| Complex Formula | Metal (M) | Auxiliary Ligand (L) | Key Structural Feature | Reference(s) |

| [M₄(μ₄-O)(dtbp)₆] | Co, Zn | None | Oxo-centered tetranuclear cluster | acs.org, acs.org |

| [ML₂(imz)₄] | Mn, Cu, Co, Ni, Zn | Imidazole (imz) | Mononuclear octahedral complex | oup.com, sci-hub.se |

| [Co(dtbp)₂(en)₂] | Co | Ethylenediamine (en) | Mononuclear octahedral complex | sci-hub.se, acs.org |

| [Co(dtbp)₂(3,5-dmp)₂] | Co | 3,5-dimethylpyrazole (dmp) | Mononuclear tetrahedral complex | acs.org |

| {Zn[O₂P(OᵗBu)₂]₂}ₙ | Zn | None | Insoluble polymer | acs.org |

Introduction of Bulky Substituents and their Influence on Molecular Characteristics

Role of Diphenyl Phosphate and its Derivatives in Polymerization Catalysis

Diphenyl phosphate (DPP) has emerged as an effective and versatile acidic organocatalyst for the controlled/living ring-opening polymerization (ROP) of various cyclic monomers, including lactones and carbonates. acs.orgacs.org This catalytic activity allows for the synthesis of well-defined polyesters and polycarbonates with controlled molecular weights and narrow polydispersity indices. acs.orgresearchgate.net

DPP-catalyzed ROP typically proceeds via an activated monomer mechanism, where the catalyst activates the monomer for nucleophilic attack by an initiator, often an alcohol. acs.org This method has been successfully applied to the polymerization of monomers such as δ-valerolactone (δ-VL), ε-caprolactone (ε-CL), and trimethylene carbonate (TMC). acs.orgacs.org

Key features of DPP-catalyzed polymerization include:

Controlled/Living Nature: Kinetic studies and chain extension experiments have confirmed that the polymerization is well-controlled, allowing for the predictable synthesis of polymers. acs.org

Block Copolymer Synthesis: The living nature of the polymerization enables the sequential addition of different monomers to create block copolymers, such as poly(δ-valerolactone)-b-poly(ε-caprolactone) (PVL-b-PCL). acs.orgresearchgate.net

End-Functionalized Polymers: The use of functional initiators (e.g., propargyl alcohol, 6-azido-1-hexanol) allows for the production of polymers with specific end-groups, which can be used for further modification. acs.orgacs.org

Macrocycle Synthesis: End-functionalized polymers can be used to create macrocyclic polymers through intramolecular cyclization reactions. acs.org

The effectiveness of DPP as a catalyst has also been leveraged in "catalyst switch" strategies, where it is used in sequence with a basic catalyst to synthesize complex block copolymers from different monomer types, such as epoxides and lactones, in a one-pot reaction. rsc.org

Comparative and Advanced Research Perspectives on Organophosphate Ester Chemistry

Comparative Analysis of Tert-butyl Diphenyl Phosphate (B84403) with Other Organophosphate Flame Retardants and Plasticizers

Tert-butyl diphenyl phosphate (tBPDP) is a member of the organophosphate ester (OPE) family, a diverse group of chemicals used extensively as flame retardants and plasticizers. acs.orgnih.govnih.gov OPEs have seen a significant rise in production and use following the phase-out of polybrominated diphenyl ethers (PBDEs) due to health and environmental concerns. acs.orgtandfonline.com This section provides a comparative analysis of tBPDP with other OPEs, focusing on their flame retardancy, environmental behavior, and biological interactions.

Structure-Activity Relationships in Flame Retardancy Performance and Efficiency

The effectiveness of organophosphate esters as flame retardants is intrinsically linked to their chemical structure. nih.gov Generally, OPEs function by forming a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. researchgate.net The phosphorus content and the nature of the organic substituents (alkyl or aryl) are key determinants of their flame-retardant efficiency.

Aryl phosphates, like this compound, are often considered more efficient flame retardants than their alkyl counterparts due to their higher thermal stability. researchgate.net The presence of the bulky tert-butyl group on one of the phenyl rings in tBPDP can influence its physical properties, such as volatility and compatibility with various polymers, which in turn affects its performance as a flame retardant and plasticizer. nih.govchemyr.com For instance, tBPDP is noted for its excellent thermal stability and hydrolytic resistance, making it suitable for use in engineering plastics. chemyr.comsinobiochemistry.com While it may be a slightly less efficient plasticizer on its own compared to other aryl phosphates, it performs well in blends with other plasticizers like phthalates. nih.gov

The flame retardancy mechanism involves the degradation of the phosphate ester at elevated temperatures to produce phosphoric acid, which then catalyzes the dehydration of the polymer to form a char layer. researchgate.net The structure of the OPE influences the temperature at which this degradation occurs and the quality of the resulting char.

Comparative Environmental Fate and Degradation Profiles of Diverse OPEs

The degradation of OPEs in the environment can occur through various processes, including hydrolysis, photolysis, and microbial degradation. bham.ac.ukresearchgate.net The rate and pathways of degradation are highly dependent on the specific OPE structure and environmental conditions. nih.gov For instance, aryl-OPEs are generally more resistant to hydrolysis under neutral pH conditions compared to some alkyl-OPEs. bham.ac.uk However, the presence of substituents on the phenyl rings can alter their susceptibility to degradation.

Studies have shown that this compound can be biodegraded by microorganisms in sediment and water. nih.gov The degradation of tBPDP can lead to the formation of several metabolites, including diphenyl phosphate, phenol (B47542), and tert-butylphenol. nih.gov The rate of biodegradation can vary significantly depending on the ecosystem, with higher rates observed in environments with previous exposure to anthropogenic chemicals. nih.gov

Table 1: Comparative Properties of Selected Organophosphate Esters

| Compound | Abbreviation | Log K_ow | Vapor Pressure (mm Hg) | Water Solubility |

| This compound | tBPDP | 5.12 | 1.4 x 10⁻⁶ | < 1 mg/mL |

| Triphenyl phosphate | TPHP | 4.59 | 4.1 x 10⁻⁶ | 1.9 mg/L |

| Tris(2-chloroethyl) phosphate | TCEP | 1.44 | 7.8 x 10⁻⁴ | 7000 mg/L |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | 2.59 | 1.9 x 10⁻⁴ | 1900 mg/L |

| Tris(2-butoxyethyl) phosphate | TBOEP | 3.75 | 1.1 x 10⁻⁵ | 3100 mg/L |

This table presents a selection of OPEs and their physicochemical properties, which influence their environmental distribution and fate. Data compiled from various sources.

Differential Mechanistic Biological Interactions Across OPE Subclasses in Model Systems

The biological effects of OPEs are a growing area of research, with studies indicating that these compounds can interact with various biological systems. The mechanisms of these interactions are often structure-dependent. nih.gov

Quantitative structure-activity relationship (QSAR) models have been employed to understand how the molecular structure of OPEs influences their biological activity. nih.govnih.gov These models have shown that factors such as the distribution of atomic electronegativities and steric hindrance are key in determining the interactions between OPEs and biological membranes. nih.gov

For this compound, research using murine limb bud cultures has shown that it can be more detrimental to endochondral ossification than some of the PBDEs it replaced. nih.govresearchgate.net Transcriptomic analysis revealed that tBPDP exposure alters the expression of genes involved in the Hedgehog signaling pathway, a critical pathway for developmental processes. nih.gov Specifically, tBPDP was found to inhibit this pathway, and this inhibition contributed to the adverse effects on cartilage development. nih.gov This highlights a specific molecular mechanism through which tBPDP can exert its biological effects.

Substitution Dynamics in Industrial Applications and Environmental Implications

The shift away from legacy flame retardants like PBDEs has led to the increased use of OPEs, including this compound, in a wide range of industrial and consumer products. acs.orgmdpi.com This substitution has its own set of environmental and health implications.

Evaluation of this compound as a Replacement for Legacy Flame Retardants

This compound is a component of several commercial flame retardant mixtures and is used in products such as furniture, electronics, and textiles. nih.govnih.gov Its use as a replacement for PBDEs is driven by its effectiveness as a flame retardant and its different chemical properties. acs.org However, the increasing detection of tBPDP and other OPEs in various environmental compartments and human tissues raises concerns about them being "regrettable substitutions". acs.orgtandfonline.com

While OPEs like tBPDP are generally less persistent and bioaccumulative than PBDEs, they are often found at higher concentrations in indoor and outdoor environments. acs.orgnih.gov The continuous release of these additive flame retardants from consumer products leads to widespread human exposure. nih.gov Studies have detected metabolites of tBPDP in human urine, confirming its uptake by the body. nih.gov The potential for OPEs to cause adverse health effects, as suggested by toxicological studies, underscores the need for a thorough evaluation of these replacement chemicals. nih.govmdpi.com

Table 2: Comparison of a Legacy Flame Retardant with an OPE Replacement

| Property | Polybrominated Diphenyl Ethers (PBDEs) | Organophosphate Esters (OPEs) |

| Primary Use | Flame retardants in plastics, textiles, electronics | Flame retardants, plasticizers, lubricants |

| Environmental Persistence | High | Generally lower than PBDEs |

| Bioaccumulation | High | Generally lower than PBDEs |

| Predominant Exposure Route | Diet | Inhalation, dust ingestion |

| Regulatory Status | Production and use of some congeners are banned or restricted globally | Some OPEs are facing increasing regulatory scrutiny |

This table provides a general comparison between the class of PBDEs and OPEs, highlighting the different risk profiles that come with the substitution.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are valuable tools for understanding the properties and reactivity of organophosphate esters at a molecular level. These approaches can provide insights that are difficult to obtain through experimental methods alone.

Quantum chemical calculations, for example, can be used to study the electronic structure and stability of molecules like this compound. researchgate.net Such calculations have been used to determine the preferred molecular configuration of related compounds. researchgate.net

Computational models, such as QSAR, help in predicting the biological activity and environmental fate of OPEs based on their molecular descriptors. nih.govnih.gov For instance, these models can identify the key structural features that influence the degradation rates of OPEs or their ability to interact with biological targets. nih.gov

Furthermore, computational studies can elucidate the mechanisms of chemical reactions, such as the hydrolysis of phosphate esters. frontiersin.orgacs.org These studies can help in understanding the factors that affect the stability and degradation of OPEs in different environments. For example, the mechanism of hydrolysis of a phosphate ester can change depending on the solvent, which can be explored through computational simulations. frontiersin.org

Molecular Dynamics Simulations in Polymer Matrices

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules at an atomic level, providing insights into the dynamics and interactions of additives like this compound within polymer matrices. These simulations can elucidate the mechanisms of action of flame retardants, including their diffusion, distribution, and interaction with the polymer chains, which are critical factors for their effectiveness.

Research employing MD simulations has explored the behavior of structurally similar organophosphate esters in polymer matrices, offering valuable insights that can be extrapolated to this compound. For instance, studies on 2-tert-butylphenyl diphenyl phosphate and 2,4-di-tert-butylphenyl diphenyl phosphate in polycarbonate matrices have revealed the significant influence of the tert-butyl group on the molecule's dynamics. researchgate.net

The presence and position of the bulky tert-butyl group affect the intermolecular interactions between the flame retardant and the polymer. These interactions, in turn, govern the diffusion coefficient of the flame retardant within the polymer. Slower diffusion at ambient temperatures can lead to lower volatile loss of the flame retardant from the product, while sufficient mobility at elevated temperatures is crucial for its flame-retardant action in the gas phase. researchgate.net

MD simulations can provide data on key physical parameters that are often challenging to measure experimentally. The table below summarizes key parameters that can be obtained from MD simulations.

Table 1: Parameters from Molecular Dynamics Simulations

| Parameter | Description | Relevance to Flame Retardancy |

|---|---|---|

| Diffusion Coefficient | A measure of the rate at which the flame retardant molecule moves through the polymer matrix. | Influences the rate of release into the gas phase during combustion. |

| Interaction Energy | The strength of the attractive or repulsive forces between the flame retardant and the polymer chains. | Affects the compatibility and retention of the flame retardant in the polymer. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insights into the local arrangement of polymer chains around the flame retardant molecule. |

By tuning the intermolecular interactions through chemical modifications, such as the introduction of a tert-butyl group, it is possible to design flame retardants with optimized properties, including enhanced efficiency and reduced environmental impact. researchgate.net

Quantum Chemical Modeling of Environmental Transformation Pathways

Quantum chemical modeling, utilizing methods like Density Functional Theory (DFT), is a computational approach that can predict the reactivity and degradation pathways of chemical compounds in the environment. While specific quantum chemical modeling studies on the environmental transformation of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its likely degradation routes.

Experimental studies have identified the primary environmental transformation products of this compound to include phenol, tert-butylphenol, and diphenyl phosphate. nih.gov These products suggest that the main degradation pathways involve the hydrolysis of the phosphate ester bonds and potential oxidation or rearrangement of the tert-butyl group.